2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Overview
Description
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with the molecular formula C13H14N2O5. It is characterized by the presence of a methoxyphenyl group, a methyl group, and an imidazolidinone ring.
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with glycine, followed by cyclization and subsequent oxidation to form the imidazolidinone ring . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated processes and advanced purification techniques .
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can be compared with similar compounds such as:
2-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl group but lacks the imidazolidinone ring, making it less complex and potentially less versatile.
4-Methoxyphenylacetic acid: Similar to 2-methoxyphenylacetic acid but with the methoxy group in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its imidazolidinone ring, which imparts specific chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-13(8-5-3-4-6-9(8)20-2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJQJAGSYRSHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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